molecular formula C24H25FN2O3 B2521059 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one CAS No. 898465-34-4

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2521059
CAS No.: 898465-34-4
M. Wt: 408.473
InChI Key: XCDPPRHVQGDCDI-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a fluorophenyl compound under acidic conditions . The reaction is followed by cyclization to form the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDPPRHVQGDCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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